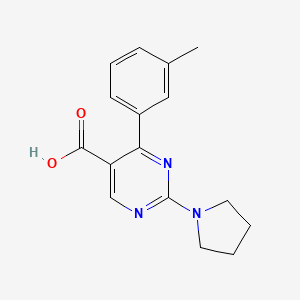

4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-(3-methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-11-5-4-6-12(9-11)14-13(15(20)21)10-17-16(18-14)19-7-2-3-8-19/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIGEXARVVALPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a nucleophilic substitution reaction, often using pyrrolidine as the nucleophile.

Attachment of the 3-Methylphenyl Group: This step involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenyl is coupled with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially forming alcohols or amines.

Substitution: The pyrimidine ring can undergo various substitution reactions, including halogenation and alkylation, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides under basic conditions.

Major Products

Oxidation: Products include 4-(3-carboxyphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid.

Reduction: Products include 4-(3-methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-methanol.

Substitution: Products vary based on the substituent introduced, such as 4-(3-bromophenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid.

Scientific Research Applications

NAPE-PLD Inhibition

One of the primary applications of 4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is its function as a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including pain modulation and emotional behavior regulation. Studies have demonstrated that this compound effectively reduces NAE levels in the brain, influencing emotional behavior in animal models .

Anti-inflammatory Effects

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases . The structure–activity relationship (SAR) studies have shown that modifications to the pyrimidine core can enhance anti-inflammatory activity, making this compound a candidate for further development .

Structure–Activity Relationship (SAR) Studies

The efficacy of this compound can be attributed to its molecular structure. SAR studies have revealed that specific substitutions on the pyrimidine ring significantly influence its biological activity. For instance, altering substituents on the pyrrolidine moiety has been shown to optimize potency and selectivity against NAPE-PLD. A detailed analysis of various analogs has identified key structural features that enhance inhibitory activity, providing a roadmap for future drug design .

Case Study 1: Emotional Behavior Modulation

In a study examining the effects of NAPE-PLD inhibitors, including this compound, researchers observed notable changes in emotional behaviors in mice. The administration of this compound led to decreased anxiety-like behaviors, suggesting its potential utility in treating mood disorders .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives. In vitro assays demonstrated that compounds similar to this compound effectively inhibited pro-inflammatory cytokines, showcasing their therapeutic potential in conditions like arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s pyrimidine ring can mimic natural substrates, allowing it to inhibit or activate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Substituent-Driven Property Differences

- Hydrogen Bonding: The hydroxymethyl-pyrrolidine in 330785-81-4 introduces additional H-bond donors/acceptors, which could enhance target binding compared to the unmodified pyrrolidine in the target compound .

- Acidity : The carboxylic acid (pKa ~4–5) in the target compound and analogs enables pH-dependent solubility and salt formation, critical for formulation .

Contradictions and Limitations

- Activity vs. Structure : Despite a 0.70 similarity score, 330785-81-4’s chloro-methoxybenzyl group may confer distinct target selectivity compared to the target compound’s 3-methylphenyl group .

- Stereochemical Effects : The (S)-configuration in 330785-84-7 highlights the importance of stereochemistry, which is unspecified in the target compound and could limit direct activity comparisons .

Biological Activity

4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine moiety and a 3-methylphenyl group. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : CHNO

- Molecular Weight : 248.29 g/mol

- CAS Number : 891387-08-9

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of pyrimidine derivatives, including this compound. The modifications in the chemical structure significantly influence the biological activity, particularly in inhibiting various enzymes and receptor interactions.

Table 1: Structure-Activity Relationship of Pyrimidine Derivatives

| Compound | Substituents | Activity (IC50) | Notes |

|---|---|---|---|

| Compound 1 | Cyclopropylmethylamide | 72 nM | Potent NAPE-PLD inhibitor |

| Compound 2 | (S)-3-Hydroxypyrrolidine | 7.14 | Increased potency with specific substitutions |

| This compound | 3-Methylphenyl, Pyrrolidine | TBD | Potential for further exploration |

Enzyme Inhibition

The compound has been explored for its inhibitory effects on various enzymes, particularly those involved in lipid metabolism. For instance, it has been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of bioactive lipids. This inhibition can modulate emotional behavior and has implications in neuropharmacology .

Anticancer Activity

In vitro studies have demonstrated that some pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. For example, chloroethyl pyrimidine nucleosides have shown significant inhibition of cell growth and migration in vulvar epidermal carcinoma cells . While direct studies on this compound are lacking, the promising results from related compounds warrant further investigation.

Case Studies

- NAPE-PLD Inhibition : A study highlighted the compound's ability to inhibit NAPE-PLD effectively, leading to decreased levels of N-acylethanolamines in vivo. This effect correlated with alterations in emotional behavior in animal models .

- Antiviral Mechanisms : Research into related pyrimidines has shown that they can enhance interferon production when cells are deprived of pyrimidines, suggesting a potential pathway for antiviral action .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid?

Answer:

The synthesis typically involves multi-step organic reactions, starting with condensation of substituted pyrimidine precursors with pyrrolidine and 3-methylphenyl derivatives. Key steps include:

Nucleophilic substitution : React 4-chloropyrimidine-5-carboxylic acid derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the pyrrolidin-1-yl group .

Suzuki coupling : Attach the 3-methylphenyl moiety via palladium-catalyzed cross-coupling using a boronic acid derivative .

Carboxylic acid activation : Protect the carboxylic acid group as an ester during synthesis, followed by hydrolysis (e.g., LiOH in THF/water) to regenerate the acid .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for high-purity isolates.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidine ring protons at δ 1.8–2.1 ppm; aromatic protons from 3-methylphenyl at δ 7.2–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 340.18) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and monitor degradation .

Intermediate: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., cell line specificity, incubation time). Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Impurity profiles : Re-test synthesized batches with LC-MS to rule out byproducts (e.g., incomplete Suzuki coupling intermediates) .

- Solubility differences : Use standardized solvents (e.g., DMSO stock solutions with <0.1% water) to ensure consistent bioavailability .

Advanced: How does the 3-methylphenyl substituent influence the compound’s structure-activity relationship (SAR)?

Answer:

The 3-methylphenyl group enhances:

- Hydrophobicity : Improves membrane permeability (logP ~2.5 vs. unsubstituted phenyl, logP ~1.8) .

- Steric effects : Methyl substitution at the meta position minimizes steric clashes with target binding pockets, as shown in docking studies against kinase domains .

- Metabolic stability : Reduces oxidative metabolism (CYP3A4) compared to electron-rich substituents (e.g., methoxy groups) .

Advanced: What computational strategies are effective for predicting target interactions?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of related targets (e.g., pyrimidine-binding enzymes) to predict binding modes. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the pyrimidine ring .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2.0 Å indicates stable binding) .

- QSAR models : Train models with descriptors like polar surface area (PSA) and Hammett constants to optimize activity .

Intermediate: How should researchers address solubility challenges in biological assays?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., 0.01% Tween-80) to enhance aqueous solubility .

- pH adjustment : Prepare buffered solutions (pH 7.4 PBS) to ionize the carboxylic acid group, improving solubility (>5 mg/mL) .

- Prodrug derivatization : Synthesize methyl or ethyl esters for in vivo studies, which hydrolyze to the active acid in serum .

Advanced: What in vitro/in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?

Answer:

- In vitro :

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ >60 min suggests low clearance) .

- Caco-2 permeability : Assess apical-to-basal transport (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

- In vivo :

- Rodent PK studies : Administer IV/PO doses (e.g., 10 mg/kg) and measure plasma levels via LC-MS/MS. Target AUC₀–24h >5000 ng·h/mL .

Intermediate: How can stability issues (e.g., hydrolysis) be mitigated during storage?

Answer:

- Storage conditions : Keep at –20°C under argon in amber vials to prevent light/oxygen degradation .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

- Quality control : Monitor purity monthly via HPLC; discard batches with >5% degradation products .

Advanced: What strategies validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Heat-shock treated cells (39–65°C) and quantify target protein stabilization via Western blot .

- BRET/FRET : Use biosensors to measure real-time target-ligand interactions (e.g., ΔBRET signal >20% indicates engagement) .

- Knockdown/rescue experiments : Silence the target gene with siRNA; rescue phenotype by adding back a wild-type (but not mutant) target .

Basic: What safety precautions are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.